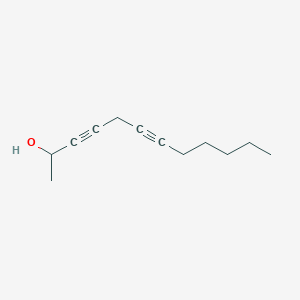
Dodeca-3,6-diyn-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodeca-3,6-diyn-2-OL is a unique organic compound characterized by its diyn-2-ol structure. This compound is part of a broader class of enynenynols, which are known for their interesting chemical properties and potential applications in various fields. The structure of this compound includes a twelve-carbon chain with two triple bonds and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodeca-3,6-diyn-2-OL typically involves the use of terminal acetylenes. One common method includes lithiation followed by 1,2-addition to acrolein. This is followed by an orthoester Claisen–Johnson rearrangement and α-(4-methoxyphenyl)selenation/oxidative elimination to introduce the α,β-unsaturation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: Dodeca-3,6-diyn-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of dodeca-3,6-diyn-2-one.
Reduction: Formation of dodeca-3,6-diene-2-ol or dodeca-3-ene-2-ol.
Substitution: Formation of dodeca-3,6-diyn-2-chloride.
Scientific Research Applications
Dodeca-3,6-diyn-2-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its reactive triple bonds.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which Dodeca-3,6-diyn-2-OL exerts its effects is primarily through its reactive triple bonds and hydroxyl group. These functional groups allow it to interact with various molecular targets, including enzymes and cellular components. The pathways involved often include nucleophilic addition and substitution reactions, which can lead to the formation of new bonds and the modification of existing structures .
Comparison with Similar Compounds
Dodeca-3,6-dien-1-ol: Known for its use as a pheromone in termites.
Dodeca-3,6,8-trien-1-ol: Another compound with similar structural features used in chemical communication in insects.
Uniqueness: Dodeca-3,6-diyn-2-OL is unique due to its diyn-2-ol structure, which provides distinct reactivity compared to its dien and trien counterparts. This makes it particularly valuable in synthetic chemistry for creating complex molecules and materials with specific properties.
Properties
CAS No. |
61626-25-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
dodeca-3,6-diyn-2-ol |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-6,9H2,1-2H3 |
InChI Key |
MEUWCBSLHHKIMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















